Product packaging for CNG-10300(Cat. No.:)

CNG-10300

Cat. No.: B1192539
M. Wt: 263.25
InChI Key: HOBORVHHDCBXLX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CNG-10300 is a quinoxaline-2,3-dione analogue functionalized with an α-amino acid moiety, designed for advanced research on ionotropic glutamate receptors (iGluRs). This compound acts as a novel partial blocker, demonstrating a unique pharmacological profile by fully antagonizing homomeric GluK1 receptors while only partially blocking homomeric GluK2 receptors . Its distinct mechanism stems from an unexpected binding mode within the ligand-binding domain (LBD) of GluK1, where the amino acid moiety occupies a new area of the receptor. Research published in ACS Chemical Neuroscience has shown that the binding of this compound is associated with major domain movements in the GluK1-LBD, revealing significant insights into receptor flexibility and function . With binding affinity in the low to mid-micromolar range across iGluRs, this compound serves as a valuable chemical tool for studying the specific roles of GluK1-containing kainate receptors in neuronal signaling and related neurological pathways . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25

IUPAC Name

(S)-2-Amino-4-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)butanoic acid

InChI

InChI=1S/C12H13N3O4/c13-7(12(18)19)3-1-6-2-4-8-9(5-6)15-11(17)10(16)14-8/h2,4-5,7H,1,3,13H2,(H,14,16)(H,15,17)(H,18,19)/t7-/m0/s1

InChI Key

HOBORVHHDCBXLX-ZETCQYMHSA-N

SMILES

O=C(O)[C@@H](N)CCC1=CC2=C(NC(C(N2)=O)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CNG10300;  CNG 10300;  CNG-10300

Origin of Product

United States

Rational Design and Synthetic Methodologies of Cng 10300 and Analogues

Principles of Chemical Compound Design for Modulating Ionotropic Glutamate (B1630785) Receptors

Ionotropic glutamate receptors (iGluRs) are crucial ligand-gated ion channels that mediate fast excitatory neurotransmission within the mammalian central nervous system (CNS). These receptors are broadly categorized into three main subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate (KA), and N-methyl-D-aspartate (NMDA) receptors. nih.gov Upon binding of the neurotransmitter glutamate, iGluRs undergo conformational changes that open their ion channels, facilitating the influx of ions such as sodium (Na+), potassium (K+), and in some cases calcium (Ca2+), thereby inducing membrane depolarization and signal transmission. nih.gov

The rational design of chemical compounds to modulate iGluRs often involves creating molecules that either mimic (agonists) or block (antagonists) the action of glutamate. A key strategy in this design is to identify and modify scaffolds that can effectively interact with the receptor's ligand-binding domain (LBD). The quinoxalinedione (B3055175) scaffold, for instance, has been recognized as an α-amino acid bioisostere, a structural feature that has led to the development of well-known iGluR antagonists like DNQX, CNQX, and NBQX.

Compound design principles consider the precise interactions within the receptor's binding site, which is typically a cleft formed between two domains (D1 and D2) of the LBD. The closure of this "clamshell-shaped" LBD upon ligand binding is critical for channel activation. Furthermore, modulators can be designed to act at allosteric sites, distinct from the primary ligand-binding site or ion conduction pore, offering a pathway to achieve subtype-specific modulation and potentially broader therapeutic applications. Structure-activity relationship (SAR) studies are indispensable in this process, guiding modifications to optimize binding affinity and selectivity for specific iGluR subtypes.

Detailed Synthetic Pathways for CNG-10300 (Compound 1b/19)

This compound, identified as Compound 1b or 19 in various studies, is an α-amino acid-functionalized quinoxaline (B1680401) designed as a potential antagonist for AMPA and kainate receptors. Its IUPAC name is (S)-2-Amino-4-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)butanoic acid.

The synthesis of this compound involves the coupling of a quinoxaline moiety with an amino acid moiety. While the full, step-by-step synthetic scheme with all reagents and conditions is typically detailed in primary research publications, the design and synthesis of this compound (1b) and its analogue CNG-10301 (1a) have been reported. The process involved the use of isobutyl chloroformate as an activator in certain steps, and a general procedure for the displacement of a primary hydroxyl group with iodine was also employed in the synthesis of related compounds. The purity of the tested compounds, including this compound, was determined to be greater than 95% by elementary analysis.

Synthesis of Related Quinoxalinedione Scaffolds and Derivatives for Structure-Activity Relationship Studies

Quinoxalinediones represent a significant class of nitrogen-containing heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities. The foundational synthesis of quinoxalinediones commonly involves the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines.

For structure-activity relationship (SAR) studies, modifications are frequently introduced at the N1, 6, and 7 positions of the quinoxalinedione core. These modifications can include the incorporation of various chemical functionalities, such as amino acid chains or acidic moieties, to explore their impact on receptor binding and selectivity. Advanced synthetic techniques, such as Heck cross-coupling reactions, are employed to synthesize a range of analogues, allowing for systematic exploration of structural variations.

Recent advancements in the synthesis of quinoxalinedione derivatives also include metal-free oxygenation reactions, utilizing photocatalysts and molecular oxygen as an environmentally friendly oxidant. Furthermore, electrochemical methods have been developed for the efficient synthesis of novel quinoxaline-6,7-dione derivatives. These diverse synthetic strategies enable the generation of a wide array of quinoxalinedione derivatives, facilitating comprehensive SAR investigations to identify key structural determinants for iGluR modulation.

Optimization of Synthetic Reaction Conditions and Purity Enhancement Strategies for this compound

The optimization of synthetic reaction conditions is a critical aspect of pharmaceutical research and development, aiming to enhance yield, reduce costs, and minimize environmental impact. For compounds like this compound, this involves a systematic approach to refine the manufacturing process.

Key strategies for optimizing reaction conditions include:

Retrosynthetic Analysis: Deconstructing the target molecule into simpler precursors to identify efficient synthetic routes.

Reaction Prediction Models: Utilizing machine learning and AI to predict optimal reaction parameters such as temperature, solvent choice, and catalysts.

High-Throughput Screening: Rapidly evaluating a large number of reaction conditions to identify the most effective ones.

Process Chemistry Refinement: Adjusting parameters like reactant concentration, pressure, and reaction time to maximize reaction rates and product formation.

Purity enhancement strategies are integral to the optimization process, ensuring the final compound meets stringent quality standards. These strategies often involve:

Minimizing Chromatography: Reducing reliance on labor-intensive and solvent-intensive purification methods like silica (B1680970) gel chromatography.

Avoiding Hazardous Reagents: Eliminating or minimizing the use of highly hazardous reagents and extreme reaction conditions to simplify purification and improve safety.

Controlling By-product Formation: Designing reactions to be highly selective, thereby reducing the formation of impurities that require extensive removal.

For this compound, the reported purity of the tested compounds was greater than 95% by elementary analysis, indicating that effective purity enhancement strategies were implemented during its synthesis.

Green Chemistry Approaches in the Synthesis of Quinoxalinedione Derivatives

Traditional synthetic methods for quinoxaline derivatives often involve the use of toxic reagents, high energy consumption, and harmful solvents, posing significant environmental challenges. The principles of green chemistry offer an alternative paradigm, focusing on the design of chemical processes that are environmentally benign, efficient, and sustainable.

Several green chemistry approaches have been explored for the synthesis of quinoxalinedione derivatives:

Green Solvents: Replacing conventional hazardous solvents with more environmentally friendly alternatives such as water or ionic liquids.

Catalytic Systems: Employing efficient and reusable catalysts, including solid acid catalysts like cellulose (B213188) sulfuric acid or heterogeneous photocatalysts such as graphitic carbon nitride, which can be recovered and reused, reducing waste and improving atom economy.

Energy-Efficient Techniques: Utilizing modern energy-efficient technologies to accelerate reactions and reduce energy consumption. These include microwave irradiation, ultrasound, and mechanochemistry (grinding), which can lead to higher yields, shorter reaction times, and milder conditions.

Metal-Free Reactions: Developing synthetic routes that avoid the use of transition metals, which can be toxic or require complex removal processes.

One-Pot Syntheses: Designing multi-component reactions that proceed in a single vessel, minimizing intermediate purification steps and reducing waste generation.

Biocatalysis: Employing enzymes to catalyze reactions under mild conditions, often in aqueous environments, leading to highly selective and environmentally friendly processes.

These green chemistry principles contribute to a more sustainable and economically viable production of quinoxalinedione derivatives, aligning with the growing demand for cleaner chemical manufacturing.

Molecular Pharmacology and Receptor Binding Characteristics of Cng 10300

Quantitative Determination of Binding Affinity (Kᵢ Values) of CNG-10300 at Specific Ionotropic Glutamate (B1630785) Receptor Subtypes (e.g., GluK1-3, AMPA, NMDA Receptors)

This compound exhibits micromolar binding affinities across various ionotropic glutamate receptor subtypes. Quantitative determination of its binding affinity (Kᵢ values) has revealed its interaction profile with homomeric kainate (GluK1-3), AMPA, and NMDA receptors.

Specifically, this compound demonstrated weak micromolar affinity for homomeric GluK1-3 receptors. The Kᵢ values were determined to be 16 μM for GluK1, 9.5 μM for GluK2, and 59 μM for GluK3 nih.govwikipedia.orgwikipedia.orgwikipedia.orgciteab.commybiosource.comwikipedia.orgnih.gov. This indicates a relatively higher affinity for the GluK2 subtype among the kainate receptors.

For native AMPA, kainate (KA), and NMDA receptors, this compound displayed binding affinities in the low to mid-micromolar range wikipedia.orgmybiosource.comwikipedia.orgnih.govontosight.aiwikipedia.org. Detailed Kᵢ values for these native receptors include 126 μM for AMPA, 9 μM for KA, and 100 μM for NMDA receptors mybiosource.com.

The binding affinity data for this compound are summarized in the table below:

Receptor SubtypeKᵢ Value (µM)Source
GluK116 nih.govwikipedia.orgwikipedia.orgwikipedia.orgciteab.commybiosource.comwikipedia.orgnih.gov
GluK29.5 nih.govwikipedia.orgwikipedia.orgwikipedia.orgciteab.commybiosource.comwikipedia.orgnih.gov
GluK359 nih.govwikipedia.orgwikipedia.orgwikipedia.orgciteab.commybiosource.comwikipedia.orgnih.gov
Native AMPA126 mybiosource.com
Native KA9 mybiosource.com
Native NMDA100 mybiosource.com

Functional Characterization of this compound as a Receptor Antagonist/Modulator in in vitro Systems

In in vitro functional assays, this compound has been characterized as a competitive antagonist of ionotropic glutamate receptors mybiosource.com. Experiments using outside-out patches excised from transfected HEK293T cells demonstrated its modulatory effects. At a concentration of 100 μM, this compound fully antagonized GluK1, reducing the peak response to 8% wikipedia.orgmybiosource.comontosight.ai. Its effect on GluK2 was a partial blockade, with the peak response reduced to 33% at the same concentration wikipedia.orgmybiosource.comontosight.ai.

Structural analysis, specifically X-ray crystallography of this compound (1b) in complex with the GluK1 ligand-binding domain (LBD), revealed that the compound stabilizes an "open antagonist state of the binding pocket" nih.govwikipedia.orgwikipedia.orgciteab.comnih.gov. This antagonistic action is attributed to a binding mode where the amino acid moiety of this compound does not interact with the protein in the manner observed for typical α-amino acid agonists nih.govwikipedia.orgwikipedia.orgciteab.comnih.gov.

Analysis of Receptor Subtype Selectivity and Potency Profile of this compound

This compound exhibits a distinct potency and selectivity profile across ionotropic glutamate receptor subtypes. While it binds to native AMPA, KA, and NMDA receptors, as well as homomeric GluK1-3 subtypes, its affinities are generally in the low to medium micromolar range mybiosource.com.

Among the kainate receptor subtypes (GluK1-3), this compound shows a preference for GluK2 (Kᵢ = 9.5 μM) over GluK1 (Kᵢ = 16 μM) and GluK3 (Kᵢ = 59 μM) nih.govwikipedia.orgwikipedia.orgwikipedia.orgciteab.commybiosource.comwikipedia.orgnih.gov. This differential affinity highlights its selectivity within the kainate receptor family.

The unique binding mode of this compound further contributes to its profile. An X-ray structure of this compound in the GluK1-LBD revealed an unexpected binding orientation compared to initial predictions wikipedia.orgmybiosource.comontosight.ai. The quinoxaline (B1680401) moiety functions as an amino acid bioisostere, while the amino acid component is oriented into a novel region within the GluK1 receptor wikipedia.orgmybiosource.comontosight.ai. This structural interaction leads to a significant variation in the domain openings of the GluK1-LBD, ranging from 25° to 49°, demonstrating the receptor's capacity for substantial conformational changes upon this compound binding wikipedia.orgmybiosource.comontosight.ai.

Comparative Pharmacological Profiling of this compound with Established Glutamate Receptor Ligands

This compound, as an α-amino acid-linked quinoxaline-2,3-dione analogue, presents a pharmacological profile distinct from typical α-amino acid agonists wikipedia.orgmybiosource.comwikipedia.org. Its mode of action involves stabilizing an open antagonist state of the receptor binding pocket, which is a key characteristic differentiating it from agonist binding nih.govwikipedia.orgwikipedia.orgciteab.comnih.gov.

In comparison to other known glutamate receptor ligands, this compound's micromolar affinity for GluK1-3 receptors positions it within a broader class of quinoxalinedione (B3055175) derivatives that target these receptors. For instance, other compounds in this class demonstrate varying degrees of selectivity and potency. Compound 20, an acidic quinoxalinedione, showed a 1.2 µM affinity for homomeric GluK1 receptors and exhibited over 27-fold selectivity over GluK2 and GluK3, and 20-fold selectivity over native AMPA receptors wikipedia.orgwikipedia.org. In contrast, LU97175 is reported to preferentially bind to homomeric GluK3 receptors nih.govwikipedia.orgunizg.hr. Highly selective antagonists for homomeric GluK1 receptors include pyrrolyl quinoxalinediones such as BSF 91594, BSF 111886, and BSF 84077, with compounds like BSF 91594 and BSF 111886 showing over 100-fold selectivity over other kainate subtypes nih.govwikipedia.org. Another example, LY466195, demonstrates more than 100-fold selectivity for GluK1 over other kainate and AMPA receptor subtypes nih.gov. The selective AMPAR/GluK1 antagonist (S)-ATPO also operates in the low micromolar range for homomeric GluK1 receptors wikipedia.org.

The comparative analysis underscores that while this compound shares the quinoxalinedione scaffold with other antagonists, its specific amino acid linkage and resulting binding mode contribute to its unique pharmacological characteristics, particularly its ability to fully antagonize GluK1 and partially block GluK2, alongside its distinct affinity profile across iGluR subtypes.

Structural Biology and Mechanistic Insights into Cng 10300 Receptor Interactions

X-ray Crystallography Studies of CNG-10300 in Complex with Glutamate (B1630785) Receptor Ligand-Binding Domains (e.g., GluK1-LBD)

X-ray crystallography has been instrumental in elucidating the precise interaction of this compound with the ligand-binding domain (LBD) of the glutamate receptor subtype GluK1. This compound, also referred to as compound 19 or 1b in various studies, was successfully co-crystallized with the GluK1-LBD. uni.lunih.gov The resulting X-ray crystal structure was resolved at a resolution of 2.3 Å. This high-resolution structural data revealed a binding mode for this compound that was unexpected when compared to initial predictions made during the compound's design phase. This unexpected orientation underscores the complexity of ligand-receptor interactions and the value of empirical structural determination.

Elucidation of Specific Molecular Interactions and Hydrogen Bonding Networks within the Ligand-Receptor Complex

Analysis of the GluK1-LBD/CNG-10300 X-ray complex provided detailed insights into the specific molecular interactions and hydrogen bonding networks that govern its binding. Crucially, the amino acid moiety of this compound was observed to interact with the protein in a manner distinct from that of typical α-amino acid agonists. uni.lunih.gov Instead, these interactions were found to stabilize an open antagonist state of the binding pocket. uni.lunih.gov

Specific interactions identified include:

The 1-nitrogen atom of the quinoxaline (B1680401) moiety of this compound forms a contact with the backbone carbonyl oxygen atom of Pro516 within the GluK1-LBD.

The 4-nitrogen atom of this compound engages in an interaction with a water molecule within the binding site.

The α-amino group of this compound forms a hydrogen bond with the side chain hydroxyl group of Ser741 in GluK1. This particular hydrogen bond is noteworthy because Ser741 is replaced by Methionine (Met708) in the GluA2-LBD, suggesting that this interaction is not possible in GluA2 and potentially leading to a different binding mode or affinity profile in that receptor subtype.

Analysis of Induced Conformational Dynamics and Domain Movements within Receptor Subunits upon this compound Binding

The binding of this compound to the GluK1-LBD induces significant conformational dynamics and domain movements within the receptor subunit. The X-ray structure revealed a substantial variation in the domain openings of the three molecules of this compound within the GluK1-LBD complex, ranging from 25° to 49°. This wide range of domain openings demonstrates the inherent flexibility of the GluK1-LBD and its capacity for major conformational changes upon ligand binding. The observed stabilization of an open antagonist state is a direct consequence of these induced conformational changes, which prevent the receptor from adopting the closed, active conformation typically associated with agonist binding. uni.lunih.gov

Comparative Structural Analysis of this compound Binding Mode versus Typical Agonists and Antagonists

A comparative structural analysis highlights the unique antagonistic binding mode of this compound. Unlike typical α-amino acid agonists, whose binding generally induces a domain closure in iGluRs, the amino acid moiety of this compound does not interact in the same manner, instead stabilizing an open antagonist state. uni.lunih.gov While the quinoxaline moiety of this compound acts as an amino acid bioisostere, its amino acid component is oriented into a novel area within the GluK1 receptor binding site.

Other quinoxalinedione (B3055175) antagonists, such as compound 15, are known to form hydrogen bonds between their carbonyl groups and Arg523 of domain 1, a residue critical for the binding of L-glutamate, agonists, and competitive antagonists, and conserved across AMPA and kainate subunits. uni.lunih.gov Similar to this compound, compound 15 also induces an opening of the LBD, consistent with an antagonist binding mode. uni.lu Another antagonist, (S)-ATPO, a selective AMPAR/GluK1 antagonist, utilizes its phosphonate (B1237965) tail to form hydrogen bonds with a non-conserved serine residue in GluK1, contributing to its selectivity. nih.gov The distinct interactions of this compound, particularly the novel orientation of its amino acid moiety, differentiate its binding profile from both classical agonists and some other known antagonists.

Implications of the Binding Mode for Allosteric Modulation and Receptor State Stabilization

The observed binding mode of this compound, characterized by its ability to stabilize a wide range of open antagonist states (25° to 49° domain openings), has significant implications for understanding allosteric modulation and receptor state stabilization in iGluRs. While this compound is described as a competitive antagonist, its mechanism of stabilizing an open, inactive conformation of the GluK1-LBD contributes to receptor state stabilization. Allosteric modulation involves a ligand binding to a site distinct from the orthosteric site, inducing conformational changes that alter the protein's activity, either positively or negatively. Although this compound binds to the orthosteric site, its unexpected binding orientation and the resultant large domain movements suggest it may induce a specific receptor conformation that effectively prevents agonist binding or activation, thereby stabilizing an antagonist-bound state. This stabilization of an open antagonist conformation is a key aspect of its inhibitory function, preventing the transition to an active, closed state necessary for ion channel opening.

Data Tables

Table 1: Binding Affinities (K_i) of this compound for Homomeric GluK1-3 Receptors

Receptor SubtypeK_i (μM)
GluK116
GluK29.5
GluK359

Data derived from references uni.lunih.gov.

Table 2: Induced Domain Opening Variations in GluK1-LBD upon this compound Binding

Ligand-Bound StateDomain Opening Range
GluK1-LBD with this compound25° to 49°

Data derived from references.

Computational Chemistry and Molecular Modeling of Cng 10300

Molecular Docking Simulations to Predict Binding Orientations and Affinities of CNG-10300 and its Analogues

No information available.

Molecular Dynamics Simulations to Investigate the Stability and Dynamic Behavior of this compound-Receptor Complexes under Simulated Physiological Conditions

No information available.

Quantum Chemical Calculations to Analyze the Electronic Structure and Energetics of this compound

No information available.

Structure-Based Computational Design Strategies for Novel this compound Derivatives with Optimized Receptor Interactions

No information available.

Prediction of this compound Interactions with Non-Target Proteins through Computational Approaches

No information available.

Structure Activity Relationship Sar Studies of Cng 10300 Derivatives

Systematic Modification of the Quinoxalinedione (B3055175) Core and Amino Acid Moiety

The quinoxalinedione scaffold has been a foundational structure in the development of antagonists for ionotropic glutamate (B1630785) receptors. nih.gov Extensive SAR studies have been conducted by systematically modifying this core structure to explore and optimize receptor affinity and selectivity.

Modifications to the quinoxalinedione core have largely focused on the benzene ring portion of the bicyclic system. For instance, in the development of early antagonists like DNQX and its analogue CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), substitutions at the 6- and 7-positions with electron-withdrawing groups were found to be critical for high-affinity binding to non-NMDA receptors. nih.gov

Further studies have explored the incorporation of an acid functionality at the 6-position of the quinoxalinedione scaffold, effectively treating the scaffold as a bioisostere for an α-amino acid. nih.gov This strategy aimed to modulate selectivity across different iGluR subtypes. Additionally, a series of 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones were synthesized with various heterocyclylmethyl or 1-(heterocyclyl)-1-propyl groups at the 5-position to probe the binding pocket of the NMDA receptor's glycine site. acs.org

The concept of an "amino acid moiety" is often bioisosterically represented by the quinoxalinedione core itself. nih.gov However, explicit amino acid derivatives of substituted quinoxaline-2,3-diones have also been designed to act as glutamate receptor antagonists. These modifications involve attaching amino acid structures to the core, further exploring the chemical space for receptor interaction.

Correlation of Structural Changes with Quantitative Receptor Affinity and Selectivity Profiles

Systematic structural modifications of the quinoxalinedione core have led to a clear correlation between chemical structure and receptor binding profiles. The affinity and selectivity of these derivatives for AMPA, kainate, and NMDA receptors are highly dependent on the nature and position of substituents.

For instance, DNQX is a potent competitive antagonist at AMPA and kainate receptors, with a significantly lower affinity for the NMDA receptor. hellobio.comwikipedia.orgmedchemexpress.com The introduction of different substituents has been shown to fine-tune this selectivity. In one study, the incorporation of an acid functionality at the 6-position of the quinoxalinedione scaffold allowed for the development of ligands with selectivity for different iGluR subtypes. For example, some analogues displayed selectivity for native NMDA receptors, while others were selective for the GluK1 kainate receptor subunit. nih.gov Notably, one compound from this series was identified as a GluK3-preferring ligand with full selectivity over native AMPA, kainate, and NMDA receptors. nih.gov

In a series of 5-substituted 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones, binding affinity for the glycine site of the NMDA receptor was significantly influenced by the nature of the heterocyclic group. The ability of the heterocyclic substituent to act as a hydrogen bond acceptor was found to increase binding affinity. acs.org

The following table summarizes the receptor binding data for selected quinoxalinedione derivatives:

CompoundR6R7Receptor SubtypeAffinity (IC50/Ki)
DNQXNO2NO2AMPA~0.5 µM
Kainate~2 µM
NMDA~40 µM
CNQXCNNO2AMPAHigh Affinity
KainateHigh Affinity
NMDA (glycine site)Micromolar Affinity nih.gov
Compound 2mCOOHHNative AMPA0.48 µM
Compound 2wVariesVariesGluK3Selective

Identification of Key Pharmacophoric Elements Responsible for Binding and Functional Modulation

Through extensive SAR studies, the key pharmacophoric elements of the quinoxalinedione scaffold responsible for binding to glutamate receptors and modulating their function have been elucidated.

The quinoxalinedione ring system itself is a crucial element, acting as a bioisosteric replacement for the α-amino acid structure of the endogenous ligand, glutamate. nih.gov The two ketone oxygens and the nitrogen atoms of the pyrazine ring are important for hydrogen bonding interactions within the ligand-binding domain of the receptors.

Substituents on the benzene ring play a critical role in determining affinity and selectivity. For non-NMDA receptors, electron-withdrawing groups at the 6- and 7-positions, such as the nitro groups in DNQX, are key for high-affinity antagonism. nih.gov The size, and electronic and hydrophobic properties of these substituents influence the interaction with specific amino acid residues in the binding pocket.

For antagonists targeting the glycine site of the NMDA receptor, specific substitutions at the 5-position of a 6,7-dichloro-quinoxalinedione core are important. The presence of a heterocyclic group capable of accepting a hydrogen bond at this position significantly enhances binding affinity, indicating a specific interaction with a hydrogen bond donor in the receptor's binding site. acs.org

Functional modulation, such as antagonism, is achieved by the binding of these ligands in a manner that prevents the conformational changes required for channel opening upon agonist binding. Interestingly, some quinoxalinedione derivatives like DNQX and CNQX can act as partial agonists at AMPA receptors in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), highlighting the complexity of their functional modulation. hellobio.comnih.gov

Development of SAR Models to Guide the Design of Advanced Glutamate Receptor Ligands

The wealth of data from SAR studies on quinoxalinedione derivatives has enabled the development of predictive models to guide the rational design of new, more potent, and selective glutamate receptor ligands. These models are based on the understanding of the relationship between the three-dimensional structure of the ligands and their biological activity.

Early SAR models were largely qualitative, based on the observed effects of different functional groups on receptor affinity and selectivity. For example, the knowledge that electron-withdrawing groups at the 6- and 7-positions enhance non-NMDA receptor affinity has been a guiding principle in the design of new antagonists. nih.gov

More advanced, quantitative structure-activity relationship (QSAR) models have been developed using computational chemistry techniques. These models correlate physicochemical properties of the molecules (such as steric, electronic, and hydrophobic parameters) with their biological activity. Such models can predict the affinity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Furthermore, molecular docking simulations, which place the ligand into the three-dimensional structure of the glutamate receptor ligand-binding domain, have provided insights into the specific molecular interactions that govern binding. nih.gov These computational models help to visualize how different substituents on the quinoxalinedione core interact with specific amino acid residues in the binding pocket, allowing for the rational design of modifications to enhance affinity or alter selectivity. For example, the identification of a hydrogen bond interaction for 5-substituted derivatives at the NMDA glycine site was crucial for designing more potent antagonists. acs.org These in silico approaches, combined with continued synthetic chemistry and pharmacological testing, are instrumental in the development of the next generation of advanced glutamate receptor ligands with improved therapeutic potential.

Advanced Research Methodologies and Future Perspectives for Cng 10300

Application of CNG-10300 as a Chemical Probe for Dissecting Glutamate (B1630785) Receptor Biology and Signaling Pathways

This compound is an α-amino acid-functionalized quinoxaline (B1680401), specifically identified as (S)-2-Amino-4-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)butanoic acid. It has been designed and characterized as a potential antagonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptors, both of which are crucial ionotropic glutamate receptors (iGluRs) nih.govnih.gov. As a chemical probe, this compound is instrumental in elucidating the intricate roles and functions of glutamate receptors in both physiological and pathological conditions nih.gov.

Pharmacological characterization has revealed that this compound exhibits binding affinities for native AMPA, KA, and N-methyl-D-aspartate (NMDA) receptors, as well as for homomeric GluK1, GluK2, and GluK3 subtypes, generally falling within the low to medium micromolar range nih.govnih.govuni.lu. In functional assays, this compound has been shown to fully antagonize GluK1 and partially block GluK2, while GluK2's peak response remained largely unaffected by a related analogue nih.govnih.govuni.lu.

A pivotal aspect of this compound research involves its successful co-crystallization with the GluK1-ligand binding domain (LBD) at 2.28 Å resolution nih.govnih.govuni.lu. This structural analysis revealed an unexpected binding mode compared to initial predictions. The quinoxaline moiety of this compound functions as an amino acid bioisostere, while its amino acid moiety is oriented into a novel area within the GluK1 receptor nih.govnih.gov. Furthermore, the crystal structure demonstrated a significant variation in the domain openings of the three molecules of this compound within the asymmetric unit, ranging from 25° to 49°, indicating that the GluK1-LBD is capable of undergoing substantial domain movements. This unexpected binding mode and its ability to stabilize an open antagonist state of the binding pocket provide critical atomic-level insights into the molecular mechanisms of iGluR antagonism and receptor conformational dynamics nih.govnih.govuni.lu. Such detailed structural information is invaluable for dissecting glutamate receptor biology and understanding the complex signaling pathways they mediate.

Table 1: Binding Affinities of this compound for Ionotropic Glutamate Receptors
Receptor Type / SubtypeBinding Affinity (Kᵢ / IC₅₀)Functional Antagonism (at 100 µM)Reference
Native AMPA ReceptorsLow to medium micromolar rangeNot explicitly stated nih.govnih.govuni.lu
Native KA ReceptorsLow to medium micromolar rangeNot explicitly stated nih.govnih.govuni.lu
Native NMDA ReceptorsLow to medium micromolar rangeNot explicitly stated nih.govnih.govuni.lu
Homomeric GluK116 µMFully antagonized (8% peak response) nih.govnih.govuni.lu
Homomeric GluK29.5 µMPartially blocked (33% peak response) nih.govnih.govuni.lu
Homomeric GluK359 µMNot explicitly stated nih.govuni.lu

Development and Implementation of High-Throughput Screening Assays for Identifying Modulators of this compound-Sensitive Receptors

The comprehensive pharmacological and structural characterization of this compound provides a robust foundation for the development and implementation of high-throughput screening (HTS) assays. HTS platforms are essential tools in modern drug discovery, enabling the rapid identification of compounds that modulate target protein activity. Given this compound's established binding affinities and antagonistic effects on specific iGluR subtypes, particularly GluK1 and GluK2, it can serve as a reference compound or a chemical scaffold for designing assays aimed at discovering novel modulators.

HTS assays could be configured to identify compounds that compete with this compound for binding to the GluK1-LBD or other iGluR subtypes, or to find allosteric modulators that influence this compound's activity. By leveraging the insights from this compound's unique binding mode, researchers can design more targeted and efficient screens. For instance, assays could focus on identifying compounds that stabilize specific conformational states of the receptor, similar to or distinct from the open antagonist state induced by this compound. The development of such assays is crucial for accelerating the discovery of new chemical entities with improved selectivity and potency for iGluRs, which are implicated in numerous neurological and psychiatric disorders.

Exploration of this compound's Interaction with Other Neurotransmitter Systems or Cellular Pathways in in vitro and ex vivo Models for Mechanistic Elucidation

Current research on this compound primarily focuses on its interactions with ionotropic glutamate receptors, specifically AMPA, kainate, and NMDA receptor subtypes nih.govnih.govuni.lu. These studies aim to elucidate the mechanisms by which this compound exerts its antagonistic effects and influences glutamate-mediated neurotransmission.

While the available literature extensively details this compound's engagement with the glutamatergic system, specific findings regarding its direct interaction with other major neurotransmitter systems (e.g., GABAergic, dopaminergic, serotonergic pathways) or broader cellular pathways beyond glutamate receptor signaling in in vitro and ex vivo models are not extensively documented. However, a comprehensive understanding of any chemical probe's mechanism of action necessitates evaluating its selectivity and potential off-target effects across various biological systems. Future mechanistic elucidation studies could explore such interactions to fully characterize this compound's pharmacological profile and ensure its utility as a highly selective tool. This would involve employing a range of in vitro and ex vivo assays to assess its activity against a diverse panel of receptors, transporters, and enzymes associated with other neurotransmitter systems, as well as its impact on general cellular processes.

Integration of this compound Research with Emerging Technologies (e.g., cryo-EM, optogenetics for studying receptor function)

The detailed structural insights gained from this compound's co-crystallization with GluK1-LBD via X-ray crystallography represent a significant step in understanding iGluR function nih.govnih.govuni.lu. Integrating this knowledge with emerging technologies like cryo-electron microscopy (cryo-EM) and optogenetics promises to further advance the field.

Cryo-EM: While X-ray crystallography provided the initial high-resolution structure of this compound in complex with the GluK1-LBD, cryo-EM offers complementary advantages. Cryo-EM allows for the visualization of biological macromolecules, including membrane proteins like iGluRs, in their native-like states without the need for crystallization. This technique can provide high-resolution 3D data of full-length receptors, potentially revealing how this compound interacts with the entire tetrameric iGluR complex, including the transmembrane domain and N-terminal domain, which are critical for receptor assembly, gating, and modulation. Future cryo-EM studies could capture the dynamic conformational changes of iGluRs upon this compound binding, offering a more complete picture of its antagonistic mechanism and potentially identifying novel binding sites or allosteric modulation points.

Optogenetics: Optogenetics provides unparalleled spatiotemporal control over neuronal activity and receptor function by using light-sensitive proteins. Integrating this compound research with optogenetics could enable precise manipulation and study of iGluR activity in living neuronal circuits. For example, optogenetic tools could be used to precisely control glutamate release or the activity of specific iGluR-expressing neurons, allowing researchers to observe the effects of this compound on synaptic transmission and plasticity with unprecedented resolution. This combination could facilitate the dissection of specific iGluR subtype roles in complex neuronal behaviors and disease models, providing a powerful platform for mechanistic elucidation and the validation of this compound as a highly specific probe in vivo.

Challenges and Future Directions in the Design and Characterization of Highly Selective Chemical Probes for Ionotropic Glutamate Receptors

The design and characterization of highly selective chemical probes for ionotropic glutamate receptors remain a significant challenge in neuropharmacology. The high degree of structural similarity among iGluR subtypes, particularly within AMPA and kainate receptors, makes it difficult to design ligands that selectively target one subtype without affecting others. This compound itself, while demonstrating preferential antagonism for GluK1, also exhibits micromolar affinity for other iGluR subtypes, highlighting this inherent challenge nih.govnih.govuni.lu. The unexpected binding mode observed for this compound in the GluK1-LBD further underscores the complexities involved in rational drug design, as predicted interactions may not always align with experimental observations nih.govnih.gov.

Future directions in this area must address these challenges through several key strategies:

Advanced Structural Biology: Continued efforts in X-ray crystallography and cryo-EM are crucial for obtaining high-resolution structures of iGluRs in complex with various ligands, including chemical probes. These structures provide atomic-level details of ligand-receptor interactions and conformational changes, which are essential for structure-based drug design.

Computational Approaches: Leveraging computational methods, such as molecular docking, molecular dynamics simulations, and in silico screening, can aid in predicting binding modes, identifying potential selectivity determinants, and virtually screening large chemical libraries to find novel scaffolds with improved selectivity profiles.

Novel Synthetic Strategies: Developing innovative synthetic chemistry approaches is vital for creating diverse chemical libraries and optimizing lead compounds to achieve greater subtype selectivity. This includes exploring novel pharmacophores and linker chemistries that can exploit subtle structural differences between iGluR subtypes.

Phenotypic Screening and Target Deconvolution: Combining target-based approaches with phenotypic screening can identify compounds with desired functional effects, followed by target deconvolution to identify their precise molecular targets and mechanisms of action.

Understanding Allosteric Sites: Focusing on allosteric modulation sites, rather than orthosteric (agonist-binding) sites, may offer a more promising avenue for achieving subtype selectivity, as these sites tend to be less conserved across receptor families.

Ultimately, the ongoing pursuit of highly selective chemical probes for iGluRs is critical for dissecting the precise physiological roles of individual receptor subtypes and their contributions to various neurological disorders. Such probes will serve as invaluable tools for basic research and the development of more targeted and effective therapeutic interventions.

Q & A

Q. How can researchers efficiently locate peer-reviewed studies on this compound’s mechanisms of action?

  • Methodological Answer : Use Boolean operators in databases (PubMed, SciFinder) with keywords like "this compound AND (kinase inhibition OR metabolic pathway)". Filter results by study type (e.g., in vitro, in vivo) and check citation networks for seminal papers .
    【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈
    05:51

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy data for this compound across independent studies?

  • Methodological Answer : Conduct a meta-analysis to quantify heterogeneity (I² statistic). Investigate confounding variables (e.g., cell line genotypic drift, assay protocols) via controlled replication. Apply machine learning to identify latent factors influencing discrepancies .

Q. What experimental designs optimize yield in multi-step this compound syntheses while minimizing waste?

  • Methodological Answer : Implement design of experiments (DoE) with response surface methodology (RSM) to balance yield and sustainability. Use green chemistry metrics (E-factor, PMI) to evaluate solvent/energy efficiency. Explore flow chemistry for improved heat/mass transfer .

Q. How can computational modeling predict this compound’s interactions with non-target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against homology-modeled targets. Validate predictions with SPR (surface plasmon resonance) binding assays. Use molecular dynamics simulations to assess binding stability under physiological conditions .

Q. What methodologies ensure reliable long-term toxicity data for this compound in preclinical models?

  • Methodological Answer : Use chronic dosing regimens in genetically diverse animal cohorts to capture idiosyncratic responses. Integrate histopathology, serum biomarkers, and omics (transcriptomics, metabolomics) for holistic toxicity profiling. Apply benchmark dose (BMD) modeling for risk assessment .

Q. How to address reproducibility challenges when replicating this compound’s reported catalytic activity?

  • Methodological Answer : Standardize substrate sourcing and pre-treatment (e.g., lyophilization). Use internal standards (e.g., deuterated analogs) in kinetic assays. Collaborate with original authors to validate protocols via blinded interlaboratory studies .

Q. What interdisciplinary approaches enhance understanding of this compound’s role in multi-target therapies?

  • Methodological Answer : Combine cheminformatics (QSAR models) with systems biology (network pharmacology) to map polypharmacology. Validate synergies/antagonisms using combination index (CI) methods (e.g., Chou-Talalay) in co-culture systems .

Q. How to ethically navigate data-sharing and collaboration in this compound research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition. Use material transfer agreements (MTAs) for proprietary samples. Disclose conflicts of interest and contributions transparently via CRediT taxonomy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.